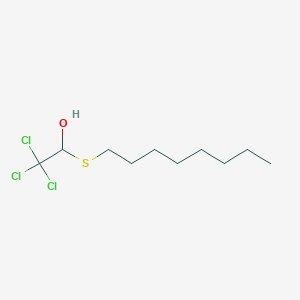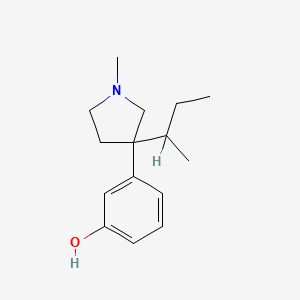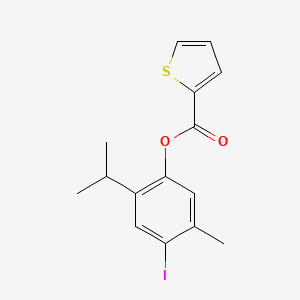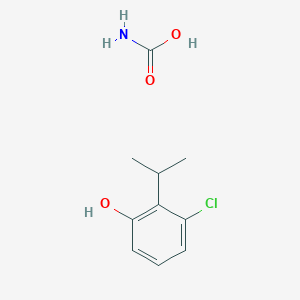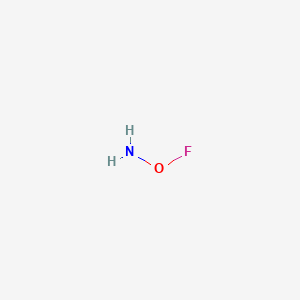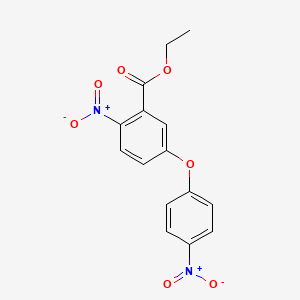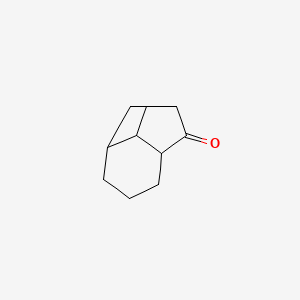
9H-Fluorene, 2,7-bis(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2,7-bis(2-phenylethenyl)-: is a compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of two phenylethenyl groups attached to the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- typically involves the reaction of 2,7-dibromofluorene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-bis(2-phenylethenyl)- can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitro-substituted fluorenes.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic electronics.
- Acts as a precursor for the synthesis of various functionalized fluorenes .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .
Comparison with Similar Compounds
- 9H-Fluorene, 2,7-dibromo-
- 9H-Fluorene, 2,7-dimethyl-
- 9H-Fluorene, 2,7-diphenyl-
Comparison:
- 9H-Fluorene, 2,7-bis(2-phenylethenyl)- exhibits superior optoelectronic properties compared to its analogs due to the extended conjugation provided by the phenylethenyl groups.
- It shows higher fluorescence quantum yields and better charge transport properties, making it more suitable for applications in OLEDs and other electronic devices .
Properties
CAS No. |
51023-87-1 |
|---|---|
Molecular Formula |
C29H22 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2,7-bis(2-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2 |
InChI Key |
DAKGYRRPMNTHII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


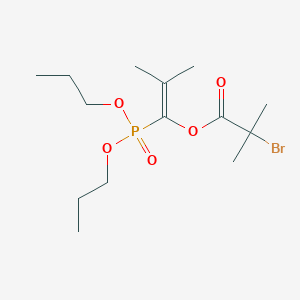

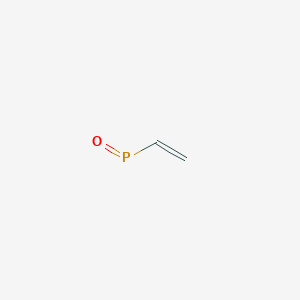
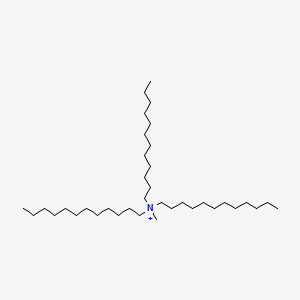
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
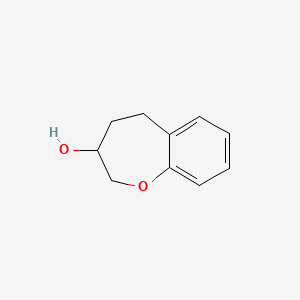
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
